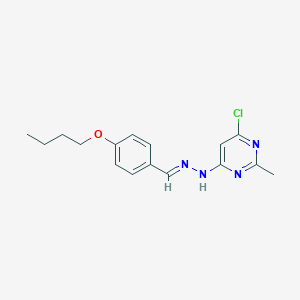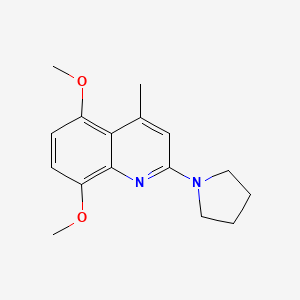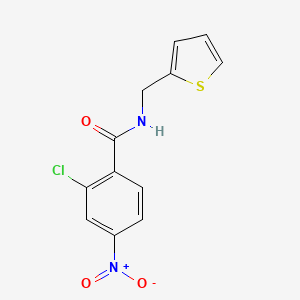
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide, also known as NCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides and is synthesized through a multi-step process. In
科学的研究の応用
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. Several studies have shown that N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing inflammation in animal models.
作用機序
The mechanism of action of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. Additionally, N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. Additionally, N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the maintenance of normal tissue homeostasis.
実験室実験の利点と制限
One of the advantages of using N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. Additionally, N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to possess anti-inflammatory properties, which can be useful in studying the mechanisms of inflammation. However, one of the limitations of using N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide, including the development of novel therapeutic agents based on its structure and mechanism of action. Additionally, future studies could focus on the optimization of the synthesis method for N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide and the identification of potential side effects and toxicities associated with its use. Furthermore, the development of more efficient and selective inhibitors of cancer cell growth and inflammation could be explored using N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide as a lead compound.
Conclusion:
In conclusion, N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The multi-step synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide as a therapeutic agent.
合成法
The synthesis of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide involves a multi-step process that includes the reaction of 2-chlorobenzonitrile with magnesium to form 2-chlorophenylmagnesium bromide. This compound is then reacted with 2-nitrobenzaldehyde to form N-(2-chlorophenyl)-3-(2-nitrophenyl)propenamide, which is subsequently reduced to N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide using a palladium catalyst.
特性
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-12-6-2-3-7-13(12)17-15(19)10-9-11-5-1-4-8-14(11)18(20)21/h1-10H,(H,17,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQGPISGCJIZJX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)
![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)


amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)


![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788785.png)

![ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5788811.png)
![methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5788820.png)